Aluminum Diethylphosphinate
Description
Properties
CAS No. |
225789-38-8 |
|---|---|
Molecular Formula |
C4H11AlO2P |
Molecular Weight |
149.08 g/mol |
IUPAC Name |
aluminum;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
GNQAGTIQCCWTSZ-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |
Canonical SMILES |
CCP(=O)(CC)O.[Al] |
Other CAS No. |
225789-38-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum diethylphosphinate typically involves the reaction of diethyl phosphinic acid with aluminum salts. One common method includes:
Mixing ammonium hypophosphite with an organic solvent: and adding a catalyst.
Introducing ethylene and hydrogen bromide gas: into the solution under controlled temperature and pressure conditions.
Adjusting the pH: of the resulting diethyl phosphinic acid solution and reacting it with an aluminum salt to form this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale manufacturing. For example, Clariant Chemicals has developed commercial production lines that ensure high purity and conversion rates while maintaining cost-effectiveness .
Chemical Reactions Analysis
Radical Addition Method
The primary industrial synthesis involves a three-step radical addition process :
-
Trimethylsiloxy Formation : Ammonium hypophosphite reacts with hexamethyldisilazane (HMDS) in toluene with trifluoromethanesulfonic acid (TfOH) as a catalyst:
Optimal conditions: 80–90°C, 8.5–9.5 hours, molar ratio 1:1.2 (hypophosphite:HMDS) .
-
Ethylene Addition : Trimethylsiloxy phosphorus reacts with ethylene and hydrogen bromide under nitrogen pressure (0.6–0.8 MPa) to form diethyl phosphonic acid:
-
Metathesis Reaction : Diethyl phosphonic acid is neutralized with aluminum sulfate at pH 3.0 ± 0.2:
Thermal Decomposition Reactions
AlPi decomposes at 465–560°C via two pathways:
-
Gas Phase : Releases diethylphosphinic acid (
), which scavenges free radicals (·OH, ·H) to suppress combustion: -
Condensed Phase : Forms aluminum phosphate (
), creating a protective char layer that insulates the polymer matrix .
Thermogravimetric Analysis (TGA) Data :
| Sample | T<sub>5%</sub> (°C) | T<sub>max</sub> (°C) | Char Residue (%) |
|---|---|---|---|
| Pure AlPi | 465 | 560 | 55 |
| AlPi + 10% Melamine | 470 | 562 | 59.5 |
Melamine synergistically enhances char stability via nitrogen-phosphorus interactions .
With Nano-Silica
In polyamide 66 (PA66), 1% nano-silica reduces peak heat release rate (HRR) by 35.5% compared to pure AlPi:
| Composite | HRR (kW/m²) | THR (MJ/m²) |
|---|---|---|
| PA66 + 14% AlPi | 245.6 | 58.6 |
| PA66 + 10% AlPi + 1% SiO₂ | 196.2 | 51.0 |
Mechanism : Nano-silica reinforces the char layer, reducing oxygen permeability .
With Melamine
In phenolic resins, 10% AlPi + 3% melamine achieves UL-94 V-0 rating by:
Reaction Optimization Parameters
Scientific Research Applications
Key Applications
-
Flame Retardancy in Polymers
- Polyamides (PA6) : AlPi significantly enhances the flame retardancy of polyamide 6, making it suitable for applications in electrical engineering and automotive components .
- Polyethylene (PE) and Polybutylene Terephthalate (PBT) : The compound is also effective in improving the thermal stability and flame resistance of PE and PBT, which are commonly used in consumer electronics .
- Polyurethane (PU) : AlPi has been incorporated into PU formulations to enhance their fire safety without compromising mechanical properties .
-
Composite Materials
- Thermoplastic Composites : Research indicates that incorporating AlPi into thermoplastic composites improves their thermal degradation properties and overall fire performance . For example, when combined with nanosilica and melamine, AlPi contributes to achieving high limiting oxygen index values, indicating superior flame resistance .
- Glass Fiber Reinforced Plastics (GFRP) : Studies have shown that AlPi can synergistically enhance the flame retardancy of GFRP materials by improving char formation during combustion .
- Electrical Engineering Applications
Research Findings
Recent studies have highlighted several key findings regarding the effectiveness of this compound:
- Thermal Stability : AlPi exhibits excellent thermal stability under high processing temperatures (up to 300 °C), making it suitable for engineering plastics that require high-performance characteristics .
- Environmental Impact : The GreenScreen® assessment has rated AlPi with a Benchmark 3 score ("Use but still opportunity for improvement"), indicating a relatively low hazard profile compared to traditional brominated flame retardants . This assessment emphasizes its potential as a safer alternative while noting some data gaps regarding environmental persistence.
- Synergistic Effects : The combination of AlPi with other flame retardants like melamine polyphosphate has shown synergistic effects that significantly enhance fire performance beyond what each component could achieve alone .
Case Studies
Mechanism of Action
Aluminum diethylphosphinate acts as a flame retardant through a combination of condensed phase and gas phase mechanisms:
Comparison with Similar Compounds
Data Tables
Table 1: Key Flame Retardancy Metrics of this compound and Blends
Table 2: Toxicity Gas Reduction in Phenolic Resin Composites
| Formulation | CO Reduction (%) | CO₂ Reduction (%) | Reference |
|---|---|---|---|
| 10 wt% this compound | 6.5 | 9.0 | |
| 10 wt% AlPi + 3 wt% Melamine | 8.8 | 37.6 |
Q & A
Q. What are the primary thermal degradation mechanisms of AlPi, and how can they be experimentally distinguished?
AlPi undergoes sublimation and decomposition under heat, releasing phosphorus-containing species into the gas phase. To distinguish between these mechanisms:
- Use thermogravimetric analysis (TGA) to quantify mass loss and identify sublimation thresholds.
- Pair with Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) to detect volatile phosphorus compounds (e.g., phosphine oxides) .
- Compare residue composition via X-ray diffraction (XRD) to confirm condensed-phase reactions (e.g., aluminum phosphate formation).
Q. Which standardized methods are recommended for quantifying phosphorus content in AlPi?
The quinoline phosphomolybdate gravimetric method is widely used:
- Oxidize AlPi with ammonium persulfate to convert phosphorus to phosphate ions.
- Precipitate phosphate with quinoline molybdate reagent, followed by filtration and gravimetric analysis.
- Control variables include oxidant concentration and sand-core funnel specifications to minimize measurement errors .
Q. How does AlPi compare to other phosphorus-based flame retardants in terms of flame inhibition efficiency?
AlPi outperforms many analogues due to its dual gas-phase (radical scavenging) and condensed-phase (char formation) mechanisms.
- Evaluate via limiting oxygen index (LOI) and cone calorimetry to compare peak heat release rate (pHRR) reduction.
- For example, AlPi reduces pHRR by 32% in polyamide-6, while aluminum hypophosphite achieves 25% under identical conditions .
Advanced Research Questions
Q. How should researchers design experiments to assess synergistic flame retardant effects between AlPi and inorganic additives (e.g., zinc borate)?
Synergy studies require systematic substitution ratios and multi-scale characterization:
- Mixing protocols : Use twin-screw extrusion for uniform dispersion in polymer matrices.
- Performance metrics : Conduct UL-94 vertical burning tests and mass loss calorimetry to quantify flame spread and char stability.
- Mechanistic analysis : Employ evolved gas analysis (EGA) and XRD to identify synergistic compounds (e.g., boron phosphate) in the char layer .
Q. What methodologies resolve contradictions in neurotoxicity and endocrine disruption hazard data for AlPi?
Conflicting hazard profiles arise from data gaps in developmental toxicity and endocrine activity:
- In vitro assays : Use neuronal cell cultures to assess neurodevelopmental endpoints (e.g., neurite outgrowth inhibition).
- Read-across approaches : Compare AlPi to structurally similar aluminum salts (e.g., aluminum hydroxide) for immunotoxicity extrapolation .
- Weight-of-evidence analysis : Apply GreenScreen® criteria to reconcile data gaps (e.g., endocrine activity) with conservative hazard scoring .
Q. What advanced characterization techniques are critical for analyzing gas-phase vs. condensed-phase flame retardant actions of AlPi?
- Gas-phase analysis : Use laser-induced fluorescence (LIF) or GC-MS to detect PO• radicals during combustion.
- Condensed-phase analysis : Combine Raman spectroscopy and scanning electron microscopy (SEM) to characterize char morphology and elemental distribution.
- Kinetic modeling : Apply Friedman isoconversional method to differentiate sublimation and decomposition kinetics .
Data Contradiction and Validation
Q. How can researchers address discrepancies in AlPi’s reported thermal stability across studies?
Variability arises from differing experimental conditions (e.g., heating rates, atmosphere):
Q. What statistical approaches are suitable for optimizing AlPi loading ratios in polymer composites?
Use response surface methodology (RSM) to model interactions between AlPi concentration, mechanical properties (e.g., tensile strength), and flame retardancy.
- Define constraints (e.g., LOI ≥ 30%, elongation at break ≥ 150%).
- Validate models with ANOVA to ensure statistical significance .
Tables for Key Comparisons
| Synergistic System | pHRR Reduction | Key Mechanism | Reference |
|---|---|---|---|
| AlPi + Zinc Borate (PA6) | 82% | Boron phosphate barrier layer | |
| AlPi + Aluminum Trihydrate | 68% | Enhanced char cohesion |
| Analytical Method | Key Output | Limitations |
|---|---|---|
| Quinoline Gravimetry | Phosphorus content (±0.5%) | Time-intensive, requires pure samples |
| GC-MS (Gas Phase) | Volatile phosphorus species | Limited to detectable ionization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
